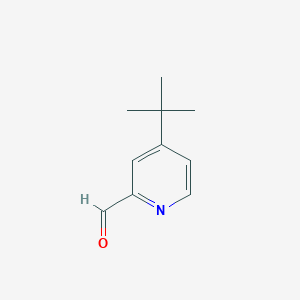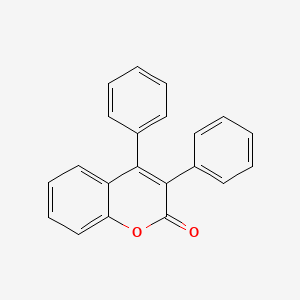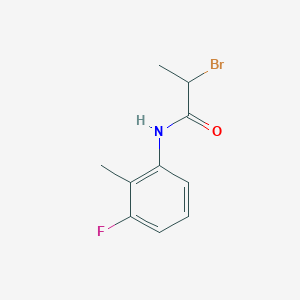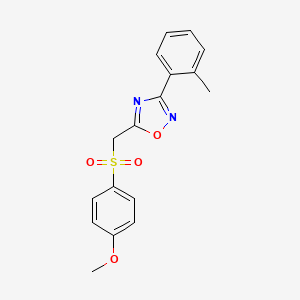
4-(Tert-butyl)picolinaldehyde
Übersicht
Beschreibung
“4-(Tert-butyl)picolinaldehyde” is a chemical compound with the molecular formula C10H13NO and a molecular weight of 163.22 . It is used as a building block in research .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a picolinaldehyde group (a pyridine ring with an aldehyde group) and a tert-butyl group attached to the 4-position of the pyridine ring .Wissenschaftliche Forschungsanwendungen
Spectrophotometric Reagent in Cobalt Analysis
- Picolinaldehyde derivatives, such as picolinaldehyde 4-phenyl-3-thiosemicarbazone, are utilized as spectrophotometric reagents for the selective determination of cobalt, particularly in the presence of iron. This application is significant in steel analysis, where accurate detection of trace metals is crucial (Ariza, Pavón, & Pino, 1976).
Catalyst in Amino Acid Racemization
- Metal complexes of picolinaldehyde have been identified as low-cost and environmentally friendly catalysts. They exhibit high reaction rates and turnovers for the racemization of amino acids, a process vital in producing enantiomerically pure amino acids for pharmaceutical and chemical industries (Felten, Zhu, & Aron, 2010).
Ligand Synthesis for Radiopharmaceutical Applications
- In the development of ligands for radiopharmaceuticals, tert-butyl esters are used as protecting groups for picolinic acid moieties. This approach has shown promise in the synthesis of ligands like H2dedpa and H4octapa, which are relevant in the coordination chemistry of yttrium for potential use in radiopharmaceuticals (Price, Cawthray, Adam, & Orvig, 2014).
Water Oxidation Catalysis
- Charge-neutral Ru(III) complexes with picoline ligands, including 4-picoline, have been synthesized and characterized for their efficiency in catalyzing chemical and photochemical water oxidation. This research highlights the potential of such complexes in energy conversion applications (Lu, Gao, Chen, Liu, & Sun, 2017).
Heterogeneous Catalysis in Organic Synthesis
- Polystyrene-supported chiral oxazoline derivatives, including those with tert-butyl groups, have been used as heterogeneous catalysts in enantioselective organic reactions. These catalysts are particularly effective in green chemistry applications, such as the Henry reaction (Maggi, Lanari, Oro, Sartori, & Vaccaro, 2011).
Safety and Hazards
Wirkmechanismus
Target of Action
4-(Tert-butyl)picolinaldehyde is a chemical compound that has been used in the synthesis of biologically active natural products . .
Mode of Action
It’s worth noting that compounds with a tert-butyl group have been tested as inhibitors of undesired polymerization during the processing of liquid pyrolysis products .
Biochemical Pathways
The tert-butyl group, which is part of the this compound structure, is known to have unique reactivity patterns. It is involved in various chemical transformations and has implications in biosynthetic and biodegradation pathways .
Result of Action
It’s worth noting that compounds with a tert-butyl group have been shown to inhibit undesired polymerization during the processing of liquid pyrolysis products .
Eigenschaften
IUPAC Name |
4-tert-butylpyridine-2-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-10(2,3)8-4-5-11-9(6-8)7-12/h4-7H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKNDWLWHZWBDGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NC=C1)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
67141-22-4 | |
| Record name | 4-tert-butylpyridine-2-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[3-({2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}sulfonyl)phenyl]ethan-1-one](/img/structure/B2830594.png)




![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2830604.png)
![N-(4-bromobenzo[d]thiazol-2-yl)-2-(ethylsulfonyl)benzamide](/img/structure/B2830606.png)
![3-[4-[(3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl]-6-(trifluoromethyl)pyridazine](/img/structure/B2830611.png)
![3-[(Tert-butoxycarbonyl)amino]-4-methylpentanoic acid](/img/no-structure.png)
![7-(3-hydroxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2830613.png)

![6-[4-(3-Methoxy-2-methylindazole-6-carbonyl)piperazin-1-yl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2830615.png)
![methyl [(4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetate](/img/structure/B2830616.png)